N-benzyl-N-(cyclopropylmethyl)-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide
Overview
Description
N-benzyl-N-(cyclopropylmethyl)-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.17394160 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Disposition and Metabolism in Human Subjects
One study on a novel orexin receptor antagonist, "SB-649868," which shares a complex chemical structure and purpose similar to the requested compound, aimed to determine its disposition and metabolism in humans. This research found that the drug was primarily excreted via feces, with only a minor amount through urine, indicating extensive metabolism. The study identified major metabolic pathways and the formation of several metabolites, offering insights into how similar complex molecules might be processed in the body C. Renzulli et al., 2011.
Synthetic Pathways and Chemical Characterization
Research into the synthesis of complex organic compounds, such as substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and similar derivatives, highlights the methodologies used in creating intricate molecules that could have various scientific and medicinal applications. These studies demonstrate the chemical reactions and conditions necessary to construct highly specific compounds, offering a framework that could be applied to the synthesis of "N-benzyl-N-(cyclopropylmethyl)-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide" N. Chau et al., 1982.
Electrospray Mass Spectrometry for Compound Analysis
The use of electrospray mass spectrometry and fragmentation in the analysis of N-linked carbohydrates derivatized at the reducing terminus showcases advanced techniques for the structural characterization of complex organic molecules. This approach is crucial for understanding the molecular composition and potential biological interactions of compounds, including those with structures similar to the requested chemical D. Harvey, 2000.
Novel Applications in Material Science
Research on organometallic chromophores for photoluminescent materials, involving cyclopalladated complexes, illustrates the potential applications of complex chemical compounds in developing new materials with unique properties. This area of study could encompass compounds like "this compound," exploring their utility in material sciences and technology I. Aiello et al., 2002.
Properties
IUPAC Name |
N-benzyl-N-(cyclopropylmethyl)-5-(isoquinolin-5-yloxymethyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-25(28(16-19-9-10-19)15-18-5-2-1-3-6-18)23-13-21(31-27-23)17-30-24-8-4-7-20-14-26-12-11-22(20)24/h1-8,11-14,19H,9-10,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWSVXSEZLNJPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)COC4=CC=CC5=C4C=CN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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